4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
This compound features a benzamide core linked to a tricyclic system containing sulfur (dithia) and nitrogen (diazatricyclo) atoms. Key structural attributes include:
- 4-ethoxy substitution on the benzamide ring, which modulates electronic properties and solubility.
- 3,12-dithia-5,10-diazatricyclo framework, providing rigidity and redox-active sulfur moieties.
Properties
IUPAC Name |
4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)25-18)24-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBRBUNCADFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step organic synthesis. The process may include the formation of the tricyclic core structure followed by the introduction of the ethoxy and benzamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various types of chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Biological Activity
4-Ethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound with significant potential for biological applications. Its unique molecular structure, characterized by a tricyclic system with sulfur and nitrogen heteroatoms, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H12N4O2S3
- Molecular Weight : 412.5 g/mol
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its structure allows for binding to specific enzymes or receptors within biological pathways. This interaction may modulate enzymatic activity or receptor signaling, leading to various biological effects.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.
Antimicrobial Activity
Research has also suggested potential antimicrobial effects against various pathogens:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Activity Assessment : Minimum inhibitory concentration (MIC) assays demonstrated significant antibacterial activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds reveals distinct differences in biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-Methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca | Lacks ethoxy group | Limited anticancer activity |
| 3-Methoxy-N-{11-methyl... | Contains methoxy instead of ethoxy | Moderate antibacterial properties |
| 5-Ethyl-N-{11-methyl... | Different functional groups | No significant anticancer activity |
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
-
Antimicrobial Study :
- Objective : Assess the antibacterial efficacy against E. coli.
- Findings : The compound demonstrated an MIC of 32 µg/mL.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzamide Derivatives with Bioactive Substituents
Table 1: Comparison of Key Benzamide-Based Compounds
Key Observations :
- Tricyclic vs. Heterocyclic Cores : The tricyclic dithia-diazatricyclo system in the target compound contrasts with simpler morpholine (AS-4370) or triazole () scaffolds, suggesting distinct target selectivity.
- Bioactivity Trends : AS-4370’s gastrokinetic activity highlights the role of electron-withdrawing groups (e.g., chloro) and aromatic substitutions in modulating receptor binding.
Comparison with Tricyclic and Sulfur-Containing Analogs
Table 2: Structural Analogues with Tricyclic or Sulfur Moieties
Key Observations :
- Sulfur’s Role : Sulfur atoms in the target compound and Salternamide E may participate in disulfide bond formation or metal chelation, influencing bioactivity.
- Tricyclic Rigidity : The dithia-diazatricyclo framework’s rigidity may mimic natural product scaffolds (e.g., Salternamide E), enhancing target affinity compared to flexible analogs.
Mechanistic Insights from Structural Similarity Principles
and emphasize that structurally similar compounds often share mechanisms of action . For example:
- AS-4370 and Metoclopramide : Both benzamide derivatives enhance gastric motility but differ in dopamine receptor affinity due to substituent variations .
- Target Compound and Tricyclic Anticancer Agents : The tricyclic system may resemble kinase inhibitors or DNA intercalators, though specific targets require validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
